Tilorone

Description

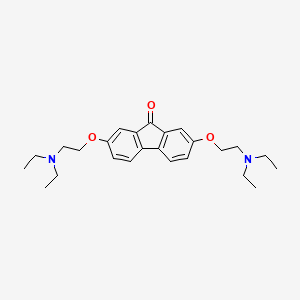

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMFCABZENCRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27591-69-1 (di-hydrochloride) | |

| Record name | Tilorone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045958 | |

| Record name | Tilorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27591-97-5, 27591-69-1 | |

| Record name | Tilorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilorone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tilorone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tilorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6W7VEW6KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Antiviral Mechanism of Action of Tilorone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tilorone is a synthetic, small-molecule, orally bioavailable compound first identified over 50 years ago as an inducer of interferon.[1] Currently utilized as a broad-spectrum antiviral in Russia and neighboring countries, recent research has reinvigorated interest in its potential against emerging viral threats.[2][3] This technical guide provides a comprehensive overview of the multifaceted mechanism of action underlying this compound's antiviral response. The primary mechanism involves the induction of the host's innate immune system, specifically the production of type I interferons through the activation of cytosolic pattern recognition receptors.[2][4] Additionally, this compound exhibits lysosomotropic properties, which can disrupt viral entry and replication.[5] For certain viruses, such as the Ebola virus, evidence also points to direct interaction with viral glycoproteins.[6] This document consolidates quantitative data on its efficacy, details key experimental protocols used to elucidate its function, and presents visual diagrams of the core signaling pathways.

Core Mechanism of Action: A Multi-pronged Antiviral Strategy

This compound's antiviral activity is not attributed to a single mode of action but rather a combination of host-mediated and potentially direct-acting effects. This multi-pronged approach likely contributes to its broad-spectrum activity. The principal mechanisms are detailed below.

Induction of the Host Interferon Response

The most well-documented mechanism of this compound is its ability to stimulate the production of interferons (IFNs), critical signaling proteins in the innate immune response to viral infections.[4][7] this compound's efficacy is significantly diminished or absent in interferon-deficient cell lines, such as Vero 76, which strongly supports the hypothesis that its antiviral activity is primarily derived from activating host innate immunity pathways.[2][8]

1.1.1 The RIG-I-Like Receptor (RLR) Signaling Pathway

The leading hypothesis for IFN induction is this compound's activation of the RIG-I-like receptor (RLR) pathway.[2] RLRs, including Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5), are cytosolic sensors that detect viral RNA as a pathogen-associated molecular pattern (PAMP).[9][10] Upon activation, these sensors trigger a signaling cascade that culminates in the transcription of type I interferons (IFN-α and IFN-β).

The proposed signaling cascade is as follows:

-

Sensing: this compound is hypothesized to interact with and activate RIG-I or MDA5.[2] Microscale thermophoresis experiments have demonstrated a direct, albeit low-affinity, binding of this compound to human RIG-I.[2][11]

-

MAVS Activation: Activated RLRs interact with the mitochondrial antiviral-signaling protein (MAVS).[9]

-

Kinase Activation: The MAVS complex catalyzes the activation of kinases TBK1 and IKKε.[9]

-

IRF3/7 Phosphorylation: These kinases phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and 7 (IRF7).[9]

-

Nuclear Translocation and IFN Gene Expression: Phosphorylated IRF3/7 dimerize, translocate into the nucleus, and bind to the promoter regions of IFN-α and IFN-β genes, initiating their transcription.[9]

-

Antiviral State: Secreted IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in surrounding cells.

Lysosomotropic Activity

This compound is a cationic amphiphilic compound, a class of molecules known to accumulate in acidic cellular compartments like lysosomes.[5] This property confers a second mechanism of antiviral action.

-

pH Neutralization: By accumulating in lysosomes, the weakly basic this compound raises the intralysosomal pH.[5]

-

Disruption of Viral Entry: Many enveloped viruses, including influenza and coronaviruses, rely on the low pH of the endo-lysosomal pathway to trigger conformational changes in their surface glycoproteins, which are necessary for membrane fusion and release of the viral genome into the cytoplasm. By neutralizing this acidic environment, this compound can inhibit this critical entry step.

-

Enzyme Inhibition: The increased pH also interferes with the function of pH-dependent lysosomal enzymes, perturbing cellular processes that could be co-opted for viral replication and maturation.[5] This can also lead to the storage of cellular components like glycosaminoglycans.[12][13]

Direct-Acting Antiviral Mechanism (Ebola Virus)

While host-mediated immunity is the primary mechanism, evidence suggests this compound can also act directly on viral components. For the Ebola virus (EBOV), this compound was shown to bind to the viral glycoprotein (GP).[6] This interaction, with a dissociation constant (Kd) of 0.73 μM, is thought to interfere with the virus's ability to enter host cells.[6][14] This demonstrates that for some viruses, this compound may possess a dual mechanism of action, inhibiting viral entry directly while simultaneously stimulating a broader innate immune response.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's antiviral efficacy and target binding.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Citation |

|---|---|---|---|---|---|

| Ebola Virus (EBOV) | Not Specified | 0.23 | >12 | >52 | [2][15] |

| MERS-CoV | Vero 76 | 1.3 | 17.1 | 13.2 | [16] |

| Chikungunya Virus (CHIKV) | Vero 76 | 1.2 | 17.1 | 14.3 | [16] |

| SFTSV | Huh7 | 0.21 | >25 | >119 |[17] |

Table 2: Binding Affinity and Enzyme Inhibition

| Molecular Target | Assay Method | Affinity Constant | Citation |

|---|---|---|---|

| Human RIG-I | Microscale Thermophoresis | EC₅₀ = 500 µM | [2][11] |

| Ebola Virus Glycoprotein | Microscale Thermophoresis | Kd = 0.73 µM | [6] |

| Human Acetylcholinesterase | Enzyme Inhibition Assay | IC₅₀ = 0.064 µM | [18] |

| Human Butyrylcholinesterase | Enzyme Inhibition Assay | IC₅₀ > 50 µM |[18] |

Table 3: In Vivo Efficacy in Murine Models

| Virus Model | Animal | Dose Regimen | Survival Rate | Citation |

|---|---|---|---|---|

| Ebola Virus (maEBOV) | Mouse | 25 mg/kg/day (i.p.) | 90% | [15][19] |

| Ebola Virus (maEBOV) | Mouse | 50 mg/kg/day (i.p.) | 90% | [15][19] |

| SFTSV | Mouse (BALB/c) | 20 mg/kg/day (i.p.) | 78.9% |[17] |

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of established experimental techniques. Detailed methodologies for three key approaches are provided below.

Protocol: In Vitro Antiviral Activity (CPE Reduction/Neutral Red Assay)

This assay quantifies the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).

Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Huh7, Vero 76) at a density that forms a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment: Remove growth medium from the cells. Add the diluted this compound to the wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is complete in the virus control wells.

-

Staining: Remove the medium and add a solution of Neutral Red dye (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours to allow viable cells to take up the dye.

-

Elution: Wash the wells to remove excess dye. Add an elution solution (e.g., 50% Sorensen's citrate buffer, 50% ethanol) to each well and incubate for 30 minutes with gentle shaking to extract the dye from the cells.[3]

-

Quantification: Measure the absorbance of the eluted dye using a spectrophotometer at 540 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Plot the data to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) via linear regression analysis.[3]

Protocol: Mechanism of Action Study Using RIG-I Pathway Deficient Cells

This experimental workflow is designed to confirm the dependence of this compound's antiviral activity on the host RIG-I signaling pathway.

Methodology:

-

Cell Lines: Utilize two human hepatoma cell lines: Huh7 (wild-type, competent RIG-I pathway) and Huh7.5 (a subclone with a mutation rendering the RIG-I pathway non-functional).[17]

-

Parallel Experiments: Perform parallel antiviral assays on both Huh7 and Huh7.5 cells as described in Protocol 3.1. Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) and infect with the virus of interest (e.g., SFTSV).[17]

-

Endpoint Analysis: After 48-72 hours, collect cell supernatants and cell lysates.

-

Viral Titer: Quantify the production of infectious viral particles in the supernatant using a plaque assay or TCID₅₀.

-

Viral RNA Quantification: Extract total RNA from the cell lysates and quantify viral genome copies using quantitative reverse transcription PCR (qRT-PCR).[17]

-

-

Data Interpretation: Compare the inhibition of viral yield (titer) and RNA replication between the two cell lines. A significant reduction in this compound's antiviral activity in Huh7.5 cells compared to Huh7 cells indicates that its mechanism is dependent on a functional RIG-I pathway.[17]

Protocol: Microscale Thermophoresis (MST) Binding Assay

MST is a biophysical technique used to quantify molecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient.

Methodology:

-

Protein Labeling: Label the target protein (e.g., recombinant human RIG-I or EBOV glycoprotein) with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye via column purification.

-

Ligand Preparation: Prepare a 16-point serial 1:1 dilution series of this compound in a suitable assay buffer.

-

Sample Preparation: Mix the labeled target protein (at a constant concentration) with each dilution of this compound. Also prepare a "no ligand" control.

-

Capillary Loading: Load the samples into hydrophilic glass capillaries.

-

MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a precise temperature gradient, and a camera will record the fluorescence change in the capillary over time.

-

Data Analysis: The change in the thermophoretic movement of the labeled protein upon binding to this compound is detected as a change in fluorescence. Plot the normalized fluorescence change against the logarithm of the this compound concentration. Fit the resulting binding curve to an appropriate model (e.g., Kd fit) to determine the dissociation constant (Kd) or EC₅₀.[2]

Conclusion

The antiviral mechanism of this compound is complex and robust, primarily leveraging the host's own innate immune system through the induction of interferon via the RLR pathway. This is complemented by its physicochemical properties as a lysosomotropic agent, which can inhibit viral entry, and in specific cases, by direct interactions with viral proteins. This multi-modal action makes this compound a compelling candidate for further investigation as a broad-spectrum antiviral agent against a range of existing and emerging viral pathogens. The detailed protocols and quantitative data provided herein serve as a technical resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced lysosomal lesions: the bisbasic character of the drug is essential for its high potency to cause storage of sulphated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Antiviral Drug this compound is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilorone as an inducer of interferon signaling pathway

An In-depth Technical Guide on Tilorone as an Inducer of the Interferon Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small-molecule, orally bioavailable drug recognized for its broad-spectrum antiviral activity, which is primarily attributed to its capacity to induce interferons (IFNs).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function as an inducer of the interferon signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and similar immunomodulatory agents. This document details the key signaling cascades initiated by this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for investigating its activity, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, is a synthetic compound that has been clinically used as an antiviral and immunomodulatory agent in some countries.[1] Its primary mechanism of action is the induction of Type I interferons (IFN-α and IFN-β), which are critical cytokines in the innate immune response to viral infections.[3][4] The antiviral efficacy of this compound is significantly diminished in interferon-deficient cell lines, underscoring the central role of the interferon pathway in its therapeutic effects.[5]

Mechanism of Action: The RIG-I Signaling Pathway

The prevailing hypothesis for this compound's mechanism of action is the activation of the RIG-I-like receptor (RLR) signaling pathway.[1] This pathway is a key component of the innate immune system responsible for detecting intracellular viral RNA and initiating an antiviral response.

Recognition and Initial Signaling

This compound is thought to interact with and activate the cytosolic pattern recognition receptor, Retinoic Acid-Inducible Gene I (RIG-I). While direct, high-affinity binding is still under investigation, studies show a weak, low-affinity interaction between this compound and human RIG-I in cell-free in vitro models.[6] Upon activation, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs).[7][8]

MAVS Activation and Signal Transduction

The exposed CARDs of RIG-I then interact with the mitochondrial antiviral-signaling protein (MAVS).[7][9] This interaction nucleates the formation of prion-like aggregates of MAVS on the mitochondrial membrane, which serves as a signaling platform.[6][7]

IRF3/IRF7 Phosphorylation and Nuclear Translocation

The MAVS signaling complex recruits and activates downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[9][10] These kinases then phosphorylate the interferon regulatory factors 3 (IRF3) and 7 (IRF7).[10][11] Phosphorylation induces the homodimerization of IRF3 and IRF7, which then translocate to the nucleus.[11][12]

Interferon Gene Transcription

In the nucleus, the activated IRF3/IRF7 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of Type I interferon genes, primarily IFN-β.[12][13] This binding initiates the transcription and subsequent translation of IFN-β, which is then secreted from the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 7. How RIG-I like receptors activate MAVS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer [mdpi.com]

- 10. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 11. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism for transcriptional synergy between interferon regulatory factor (IRF)-3 and IRF-7 in activation of the interferon-beta gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Lysosomotropic Properties of Tilorone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilorone, a broad-spectrum antiviral and immunomodulatory agent, is a cationic amphiphilic drug with pronounced lysosomotropic properties. This technical guide provides a comprehensive overview of the mechanisms, experimental investigation, and cellular consequences of this compound's accumulation in lysosomes. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts related to this and similar compounds.

Introduction: The Lysosomotropic Action of this compound

This compound, chemically known as 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one, is a dicationic, lipophilic molecule at physiological pH. This physicochemical characteristic is central to its lysosomotropic behavior.[1][2] As a weak base, this compound can permeate cellular membranes in its neutral form. Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), its diethylamino groups become protonated.[1] This protonation traps the molecule within the lysosome, leading to its significant accumulation, a phenomenon known as ion trapping or lysosomotropism.[1]

This sequestration within the lysosome initiates a cascade of cellular events, including an increase in lysosomal pH, inhibition of lysosomal enzymes, and the induction of lysosomal storage disorders such as phospholipidosis and the accumulation of sulfated glycosaminoglycans (GAGs).[3][4] Understanding these properties is crucial for elucidating this compound's full mechanism of action, including its antiviral efficacy, and for predicting potential toxicities.

Quantitative Data on this compound's Lysosomotropic Effects

The following tables summarize key quantitative data from in vitro studies investigating the lysosomotropic effects of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Lysotracker Red Inhibition) | MCF7 | ~4 µM | [5] |

| EC50 (Glycosaminoglycan Storage) | Bovine Fibroblasts | 3 µM | [4] |

| EC50 (β-Hexosaminidase Secretion) | Bovine Fibroblasts | 15 µM | [4] |

Table 1: Key Potency Values of this compound's Lysosomotropic Activity

| Effect | Cell Type | Concentration | Observation | Reference |

| Lysosomal pH | Isolated Lysosomes | Not specified | Increase in pH and inhibition of ATP-dependent acidification | [6] |

| Glycosaminoglycan Accumulation | Bovine Corneal Fibroblasts | 5 µM | Predominant accumulation of dermatan sulfate | [7][8] |

| Phospholipidosis | Not specified | Not specified | Induction of phospholipid accumulation | [1][3] |

Table 2: Summary of this compound's Effects on Lysosomal Function and Content

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the lysosomotropic properties of this compound.

Measurement of Lysosomal pH

This protocol describes the use of the fluorescent probe LysoSensor™ Yellow/Blue DND-160 for ratiometric measurement of lysosomal pH.[9]

Materials:

-

Cultured cells (e.g., HeLa, fibroblasts)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

-

This compound stock solution (in DMSO or water)

-

Nigericin and Monensin (for calibration)

-

Calibration buffers (with known pH values ranging from 4.0 to 6.5)

-

Fluorescence microscope with dual-excitation capabilities (e.g., 340/380 nm or similar) and an emission filter around 540 nm.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Probe Loading: Remove the culture medium and wash the cells once with PBS. Add pre-warmed medium containing 1-5 µM LysoSensor™ Yellow/Blue DND-160 and incubate for 5-30 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells twice with PBS.

-

Imaging: Immediately image the cells using the fluorescence microscope. Acquire images at both excitation wavelengths (e.g., 340 nm and 380 nm) with emission collected at ~540 nm.

-

Calibration Curve: To generate a pH calibration curve, treat a separate set of probe-loaded, untreated cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin at a known pH. Repeat for a range of pH values.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each lysosome in the experimental and calibration samples. Use the calibration curve to convert the fluorescence ratios of the experimental samples to lysosomal pH values.

Quantification of Glycosaminoglycan (GAG) Accumulation

This protocol outlines the quantification of sulfated GAGs using the dimethylmethylene blue (DMMB) dye-binding assay.[10]

Materials:

-

Cultured cells

-

This compound stock solution

-

Papain digestion buffer (e.g., 0.1 M sodium acetate, 5 mM L-cysteine, 5 mM EDTA, pH 5.5)

-

Papain solution

-

DMMB reagent (1,9-dimethylmethylene blue in a formate buffer)

-

Chondroitin sulfate standard

-

Microplate reader (absorbance at ~525 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in the previous protocol.

-

Cell Lysis and Digestion: After treatment, wash the cells with PBS and lyse them. Digest the cell lysates with papain solution overnight at 60°C to release GAGs from proteoglycans.

-

DMMB Assay:

-

Prepare a standard curve using known concentrations of chondroitin sulfate.

-

Add the DMMB reagent to the digested samples and standards in a 96-well plate.

-

Immediately measure the absorbance at ~525 nm using a microplate reader. The absorbance is proportional to the amount of sulfated GAGs.

-

-

Data Analysis: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve. Normalize the GAG content to the total protein content of the cell lysate.

Lysosomal Enzyme Secretion Assay (β-Hexosaminidase)

This protocol describes the measurement of the activity of the lysosomal enzyme β-hexosaminidase secreted into the culture medium.[4]

Materials:

-

Cultured cells

-

This compound stock solution

-

Culture medium

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc) substrate

-

Citrate/phosphate buffer (pH 4.5)

-

Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

Microplate reader (absorbance at 405 nm)

Procedure:

-

Cell Treatment: Treat cells with this compound in serum-free medium for the desired time.

-

Sample Collection: Collect the culture medium and centrifuge to remove any detached cells.

-

Enzyme Assay:

-

Add a sample of the culture medium to a 96-well plate.

-

Add the PNP-GlcNAc substrate dissolved in citrate/phosphate buffer.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the stop buffer.

-

-

Measurement: Measure the absorbance at 405 nm. The absorbance of the released p-nitrophenol is proportional to the β-hexosaminidase activity.

-

Data Analysis: Express the enzyme activity as a percentage of the total cellular enzyme activity (measured from cell lysates) to account for differences in cell number.

Assessment of Drug-Induced Phospholipidosis

This protocol uses a fluorescently labeled phospholipid to detect the intracellular accumulation of phospholipids.[1][3]

Materials:

-

Cultured cells (e.g., HepG2)

-

This compound stock solution

-

Fluorescently labeled phospholipid (e.g., NBD-PE, available in commercial kits like LipidTox™)

-

Hoechst 33342 or other nuclear stain

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Plating and Treatment: Plate cells and treat with this compound.

-

Staining: Co-incubate the cells with the fluorescent phospholipid probe and a nuclear stain according to the manufacturer's instructions.

-

Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity of the phospholipid probe within the cells and normalize it to the cell number (determined by the nuclear stain). An increase in fluorescence intensity indicates phospholipid accumulation.

Signaling Pathways and Experimental Workflows

The lysosomotropic action of this compound has implications for cellular signaling pathways that sense and respond to lysosomal stress. Key among these are the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways, which regulate lysosomal biogenesis and autophagy.[11][12][13]

Proposed Mechanism of this compound-Induced Lysosomal Stress Signaling

The accumulation of this compound within the lysosome and the subsequent increase in pH can lead to lysosomal dysfunction. This stress is sensed by the mTORC1 complex, which is localized on the lysosomal membrane. Inhibition of mTORC1 activity leads to the dephosphorylation and nuclear translocation of TFEB. In the nucleus, TFEB activates the expression of genes involved in lysosomal biogenesis and autophagy in a compensatory response.

References

- 1. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound-induced lysosomal storage of sulphated glycosaminoglycans can be separated from this compound-induced enhancement of lysosomal enzyme secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound acts as a lysosomotropic agent in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced lysosomal storage of glycosaminoglycans in cultured corneal fibroblasts: biochemical and physicochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced lysosomal storage of glycosaminoglycans in cultured corneal fibroblasts: biochemical and physicochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 13. TFEB, a master regulator of autophagy and biogenesis, unexpectedly promotes apoptosis in response to the cyclopentenone prostaglandin 15d-PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]

Tilorone: A Comprehensive Technical Guide to its Broad-Spectrum Activity Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilorone is a synthetic, small-molecule, orally bioavailable drug discovered in the United States over 50 years ago.[1][2][3] While it has been largely overlooked in the West, it is clinically used as a broad-spectrum antiviral and immunomodulating agent in Russia and other Eastern European countries for treating influenza, acute respiratory viral infections (ARVIs), viral hepatitis, and viral encephalitis.[4][5][6] In recent years, with the rise of emerging viral threats, there has been a renewed interest in this compound due to its demonstrated efficacy against a diverse range of RNA viruses, including Ebola, Marburg, MERS-CoV, Chikungunya, and SARS-CoV-2.[1][7] This guide provides an in-depth technical overview of this compound's antiviral properties, mechanism of action, and the experimental basis for its broad-spectrum activity.

Mechanism of Action

The antiviral activity of this compound is multifaceted, involving the modulation of the host's innate immune response and potentially direct interactions with viral components. The primary hypothesized mechanisms include:

-

Interferon (IFN) Induction : this compound was first identified as an oral inducer of interferons (α, β, and γ), which are critical cytokines in the innate immune response to viral infections.[1][2][8] This induction is a key part of its antiviral effect.

-

Activation of Innate Immunity Signaling Pathways : It is hypothesized that this compound activates specific innate immunity pathways.[1] Evidence points towards the activation of the RIG-I-like receptor (RLR) signaling pathway, which is responsible for sensing intracellular viral RNA and triggering a cellular antiviral response that leads to IFN production.[1][2] However, the exact mechanism and direct targets are still under investigation, with some studies showing only a low-affinity interaction with RIG-I in cell-free models.[1][2] The fact that this compound shows activity in IFN-deficient Vero cells suggests that other mechanisms are also at play.[1][5]

-

Lysosomotropic Activity : this compound is a cationic amphiphilic drug with demonstrated lysosomotropic properties.[5] This means it can accumulate in lysosomes, increasing their pH and inhibiting their acidification.[5] This action can interfere with viral entry and replication, as many viruses depend on the acidic environment of endosomes and lysosomes for uncoating and releasing their genetic material into the cytoplasm.[1][5]

-

Direct Viral Interaction : Recent studies suggest that this compound may also exert its effects through direct interaction with viral proteins. For instance, this compound has been shown to bind to the Ebola virus (EBOV) glycoprotein and the spike receptor-binding domain of SARS-CoV-2, which could interfere with viral attachment and entry into host cells.[9]

Below is a diagram illustrating the hypothesized mechanism of action involving the RIG-I pathway.

References

- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy of this compound Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repurposing the Ebola and Marburg Virus Inhibitors this compound, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2 and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Immunomodulatory effects of Tilorone on innate immunity

An In-depth Technical Guide to the Immunomodulatory Effects of Tilorone on Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, orally bioavailable small molecule first identified for its potent ability to induce interferons (IFNs).[1] With a long history of clinical use in Russia and surrounding countries as a broad-spectrum antiviral agent, its mechanism of action is primarily rooted in the activation of the host's innate immune system.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, focusing on its interaction with innate immunity signaling pathways, its impact on key innate immune cells, and the downstream functional consequences. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in immunology and drug development.

Core Mechanism of Action: Induction of Type I Interferons

This compound's principal immunomodulatory effect is the induction of endogenous type I (IFN-α, IFN-β) and type II (IFN-γ) interferons.[2] This activity is responsible for establishing a broad antiviral state in the host. The primary signaling cascade implicated in this compound's action is the RIG-I-like receptor (RLR) pathway, a critical component of cytosolic viral RNA sensing.[1][3]

The RIG-I Signaling Pathway

The retinoic acid-inducible gene I (RIG-I) is a cytosolic pattern recognition receptor (PRR) that detects viral double-stranded RNA (dsRNA).[4][5] While this compound is not a direct RNA ligand, it is hypothesized to activate this pathway, leading to the production of type I interferons.[1] The activation of RLR signaling by viral RNA leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as a crucial adaptor.[3][6] This event initiates a downstream cascade involving kinases like TBK1 and IKKε, which phosphorylate and activate the transcription factors IRF3 and IRF7.[4][7] These activated transcription factors then translocate to the nucleus to drive the expression of IFN-β and other interferon-stimulated genes.[6]

Caption: Hypothesized activation of the RIG-I pathway by this compound.

Other Potential Pathways

-

STING Pathway: In murine models, this compound has been shown to potently induce IFN production through the mSTING pathway. However, this effect does not appear to translate to the human STING (hSTING) pathway, indicating a significant species-specific difference.[2]

-

Toll-Like Receptors (TLRs): While direct activation of TLRs by this compound is not firmly established, the broad cytokine profile induced by the drug suggests potential crosstalk with TLR signaling, which is critical for the activation of antigen-presenting cells like macrophages and dendritic cells.[8][9]

Effects on Innate Immune Cells

This compound orchestrates a coordinated response from various cells of the innate immune system.

-

Macrophages and Dendritic Cells (DCs): this compound stimulates macrophages, leading to the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12.[1][10] This activation enhances their phagocytic activity and antigen presentation capabilities, bridging the innate and adaptive immune responses.[10][11]

-

Natural Killer (NK) Cells: The drug is a known activator of NK cells.[10][12] This leads to increased cytotoxicity against tumor cells and virally infected cells, an effect mediated in part by the FasL-Fas interaction.[12] The activation of NK cells by this compound is also linked to the production of IFN, which in turn further activates macrophages.[10]

Caption: Overview of this compound's effects on innate immune cells.

Quantitative Data on this compound's Activity

The immunomodulatory effects of this compound translate into quantifiable antiviral and cytokine-inducing activities.

Table 1: In Vitro Antiviral Efficacy of this compound

This table summarizes the 50% effective concentration (EC₅₀) of this compound against a range of viruses, demonstrating its broad-spectrum activity. The lack of potency in IFN-deficient cells (e.g., Vero 76) for certain viruses underscores its mechanism via host innate immunity activation.[1]

| Virus | Cell Line | EC₅₀ (µM) | Citation |

| Ebola Virus (EBOV) | HeLa | 0.23 | [1] |

| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | [1] |

| MERS-CoV | Vero 76 | 3.7 | [1] |

| Venezuelan Equine Encephalitis (VEEV) | Vero 76 | 18 | [1] |

| Zika Virus (ZIKV) | Vero 76 | 5.2 | [1] |

| Breast Cancer Cells (MCF-7) | - | 34.08 (IC₅₀) | [2] |

| Breast Cancer Cells (MDA-MB-231) | - | 14.27 (IC₅₀) | [2] |

Table 2: In Vivo Immunomodulatory Effects of this compound in Murine Models

This table details the induction of circulating interferons and cytokines in mice following this compound administration.

| Parameter | Animal Model | This compound Dose | Peak Effect Time | Observation | Citation |

| Circulating Interferon | Mice | Not specified | 12-24 hours | 8,000-10,000 units/ml | [13] |

| IFN-α / IFN-β | Suckling ICR Mice | 10 mg/kg | Not specified | General increase observed | [14] |

| IL-6, TNF-α, IL-12 | Naïve BALB/c Mice | Not specified | Not specified | Increased in vivo secretion | [1][10] |

| IL-6, IL-10, IL-12, MCP-1, RANTES | Unchallenged Mice | Not specified | Not specified | Significantly higher levels vs. vehicle | [1] |

| TNF-α, IL-10 | SFTSV-infected Mice | 10 mg/kg | Not specified | Significantly reduced expression | [14] |

| Macrophage Migration Inhibitory Cytokine | Mice | Peroral admin. | ~24 hours | Peak serum kinetics resembled IFN | [15] |

Key Experimental Protocols

Protocol: In Vitro Antiviral Assay via Cytopathic Effect (CPE) Reduction

This protocol is used to determine the EC₅₀ of this compound against a specific virus in a suitable cell line.

Objective: To quantify the concentration of this compound required to inhibit virus-induced CPE by 50%.

Materials:

-

Host cell line (e.g., Huh7, HeLa)

-

Complete growth medium

-

Virus stock of known titer

-

This compound dihydrochloride stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Plate reader (luminometer)

Methodology:

-

Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (low-serum medium). Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

-

Infection and Treatment: After 24 hours, remove the growth medium from the cell plates. Add the serially diluted this compound to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (typically 48-72 hours).

-

Quantification: Remove plates from the incubator and add the cell viability reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percentage of CPE reduction against the log of this compound concentration and calculate the EC₅₀ value using a non-linear regression model.[14]

Protocol: Quantification of In Vivo Interferon Induction in Mice

This protocol describes the procedure for measuring the systemic IFN response following oral administration of this compound.

Objective: To measure the levels of circulating IFN-α and IFN-β in mouse serum after this compound treatment.

Materials:

-

BALB/c mice (6-8 weeks old)

-

This compound dihydrochloride (for oral gavage)

-

Vehicle control (e.g., sterile water or saline)

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Serum separation tubes

-

RNA extraction kit

-

RT-qPCR machine and reagents for IFN-α and IFN-β

-

ELISA kit for IFN-α and IFN-β

Methodology:

-

Animal Dosing: Administer this compound (e.g., 10-100 mg/kg) or vehicle control to mice via oral gavage.

-

Sample Collection: At specified time points post-administration (e.g., 0, 6, 12, 24, 48 hours), collect blood via retro-orbital or submandibular bleeding.

-

Serum Isolation: Allow blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.

-

Quantification (RT-qPCR):

-

Extract total RNA from serum samples using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Use specific primers for murine IFN-α and IFN-β to perform quantitative PCR. Use a housekeeping gene for normalization.[14]

-

-

Quantification (ELISA):

-

Use a commercial ELISA kit for murine IFN-α or IFN-β. Follow the manufacturer's protocol to measure protein concentration in the serum samples.

-

-

Data Analysis: Plot the IFN concentration or relative expression level against the time post-administration to determine the kinetic profile of IFN induction.[13][14]

Caption: Experimental workflow for in vivo IFN quantification.

Conclusion

This compound is a potent immunomodulator that exerts its broad-spectrum antiviral and potential anticancer effects primarily through the activation of innate immunity. Its capacity to induce a robust type I interferon response, hypothesized to be mediated by the RIG-I pathway, is central to its mechanism. This compound effectively stimulates key innate effector cells, including macrophages and NK cells, leading to a multi-faceted immune response characterized by cytokine production and enhanced cytotoxicity. The significant species-specific differences in its interaction with pathways like STING highlight the importance of careful translational research. The data and protocols presented in this guide provide a foundational resource for further investigation into this compound's therapeutic potential and its precise interactions with the intricate network of innate immune signaling.

References

- 1. This compound: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral innate immunity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RIG-I - Wikipedia [en.wikipedia.org]

- 6. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Immune responses of macrophages and dendritic cells regulated by mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound activates NK cells and cytotoxic lymphocytes that kill HLA-negative tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound hydrochloride: an oral interferon-inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound confers robust in vitro and in vivo antiviral effects against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of cytokines by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Tilorone's Antiviral Efficacy: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tilorone, a synthetic fluorenone derivative, has long been recognized for its broad-spectrum antiviral activity. Its unique mechanism of action, primarily involving the induction of interferons and modulation of the host's innate immune response, has made it a subject of considerable interest in the field of antiviral drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs concerning their antiviral effects. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular features governing this compound's antiviral potency, alongside experimental protocols and a visualization of its mechanism of action.

Structure-Activity Relationship of this compound Analogs

The antiviral activity of this compound is intricately linked to its unique chemical architecture, which consists of a central tricyclic fluorenone core, two ether-linked side chains at the 2 and 7 positions, and terminal diethylamino groups. Modifications to each of these components have been shown to significantly impact the compound's antiviral efficacy, providing a clear structure-activity relationship.

The Fluorenone Core

The planar, tricyclic fluorenone skeleton is a critical pharmacophore for this compound's biological activity. Studies on various fluorenone derivatives have demonstrated that this rigid structure is essential for intercalation with DNA and potentially for interacting with other biological targets. While some modifications to the core have been explored, significant alterations often lead to a loss of antiviral activity.

The Ether-Linked Side Chains

The nature and length of the side chains at the 2 and 7 positions of the fluorenone core play a crucial role in modulating the antiviral activity of this compound analogs. The presence of the ether linkage is important for maintaining the correct spatial orientation of the terminal amino groups.

The Terminal Amino Groups

The basic terminal diethylamino groups are fundamental to this compound's activity. These groups are protonated at physiological pH, rendering the molecule cationic. This positive charge is believed to be crucial for interactions with negatively charged biological macromolecules such as nucleic acids and proteins involved in the innate immune signaling pathways.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound and its analogs is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the compound required to inhibit viral replication or virus-induced cytopathic effect by 50%. The following tables summarize the reported antiviral activities of this compound against a range of viruses.

| Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Ebola Virus (EBOV) | HeLa | 0.23 | [1] |

| SARS-CoV-2 | A549-ACE2 | 0.18 | [2] |

| SARS-CoV-2 | Vero 76 | 6.62 | [2] |

| MERS-CoV | Vero 76 | 3.7 | [3] |

| Chikungunya Virus (CHIK) | Vero 76 | 4.2 | [3] |

| Rift Valley Fever Virus (RVFV) MP-12 | Vero CCL81 | 0.67 | |

| Rift Valley Fever Virus (RVFV) ZH501 | Vero CCL81 | 6.45 | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Huh7 | < 1 | [3] |

| Influenza A Virus (H3N2) | - | - | [4] |

Experimental Protocols

The evaluation of the antiviral activity of this compound and its analogs relies on robust and reproducible in vitro assays. The two most common methods employed are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in cell culture medium.

-

Treatment: After 24 hours, remove the growth medium from the cell plate and add the diluted compounds to the wells. Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).

-

Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

-

Quantification of CPE: Assess the cytopathic effect visually using a microscope or by using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay is considered the "gold standard" for determining the infectivity of a virus and for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

-

Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In a separate tube, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell plates and inoculate the cells with the virus-compound mixture.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry into the cells.

-

Overlay: After the adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days).

-

Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Activation of Innate Immunity

The primary antiviral mechanism of this compound is believed to be the induction of interferons (IFNs), which are key signaling proteins in the innate immune response to viral infections. This compound is thought to act as a pattern recognition receptor (PRR) agonist, stimulating the RIG-I-like receptor (RLR) signaling pathway.

Caption: Hypothesized mechanism of this compound via the RIG-I signaling pathway.

Experimental Workflow for Antiviral Screening of this compound Analogs

The process of identifying and characterizing new antiviral agents based on the this compound scaffold involves a systematic workflow, from initial screening to in-depth mechanistic studies.

Caption: A typical workflow for the screening and evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound for its antiviral effects is a complex interplay between its fluorenone core, side chains, and terminal amino groups. The ability of this compound to induce a robust interferon response through the activation of innate immune pathways like RIG-I signaling underscores its potential as a broad-spectrum antiviral agent. This guide has provided a detailed overview of the key structural determinants of this compound's activity, along with standardized experimental protocols for its evaluation. Further research into the synthesis and testing of novel this compound analogs, guided by the SAR principles outlined herein, holds promise for the development of next-generation antiviral therapeutics with improved potency and a favorable safety profile. The provided diagrams of the signaling pathway and experimental workflow offer a visual framework for understanding and investigating the multifaceted antiviral properties of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Broad-Spectrum Antiviral for Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the Dynamics of Viral Load and the Levels of Interferons and Interleukin-1β in the Lung Tissue and Blood Serum of Mice with Experimental Influenza - PMC [pmc.ncbi.nlm.nih.gov]

Tilorone's Impact on Host Cell Autophagy Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilorone, a broad-spectrum antiviral and immunomodulatory agent, is known to exert its effects through multiple mechanisms, including the induction of the innate immune response. Emerging evidence points towards a significant, yet often indirect, impact on the host cell's autophagic pathways. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences autophagy, focusing on its well-documented lysosomotropic properties. This guide summarizes quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Lysosomotropic Agent

This compound is a cationic amphiphilic drug, a characteristic that is central to its interaction with cellular autophagy.[1][2] Like other drugs in this class, this compound readily permeates cell membranes in its unprotonated state. Upon encountering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped within these organelles.[2] This accumulation has two primary consequences for lysosomal function, which directly impinge on the final stages of autophagy:

-

Elevation of Lysosomal pH: The sequestration of this compound within lysosomes leads to an increase in the intralysosomal pH.[1][2] This alkalization inhibits the activity of pH-dependent lysosomal hydrolases, such as cathepsins, which are essential for the degradation of autophagic cargo.[3]

-

Inhibition of Lysosomal Enzymes: this compound can directly inhibit the activity of certain lysosomal enzymes, further impairing the degradative capacity of the lysosome.[1][3]

This disruption of lysosomal function leads to a blockage of autophagic flux . Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to the fusion with the lysosome and subsequent degradation of its contents. By impairing the final degradation step, this compound causes an accumulation of autophagosomes and autolysosomes within the cell.

Quantitative Data on Autophagy Markers

Table 1: Expected Quantitative Changes in Autophagy Markers Following this compound Treatment (based on data from analogous lysosomotropic agents)

| Marker | Expected Change | Rationale |

| LC3-II / LC3-I Ratio | Increase | Inhibition of autophagosome degradation leads to the accumulation of LC3-II.[4][5][6] |

| p62 / SQSTM1 Levels | Increase | Blockade of autophagic flux prevents the degradation of p62, a selective autophagy substrate.[4][5][7] |

| Number of LC3 Puncta | Increase | Accumulation of autophagosomes visualized as punctate structures by fluorescence microscopy.[7] |

Signaling Pathway Interactions

This compound's primary impact is on the lysosome, but this can have downstream consequences on key signaling pathways that regulate autophagy.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[8][9] Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex.[10] Lysosomal function is crucial for mTORC1 activation, as it senses amino acid levels. By disrupting lysosomal function and potentially amino acid efflux, this compound could indirectly lead to the inhibition of mTORC1, which would typically induce autophagy. However, the predominant effect of this compound is the downstream blockage of autophagic flux, which would mask any upstream induction.

The TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[11][12] Its activity is also regulated by mTOR, which, when active, phosphorylates TFEB and retains it in the cytoplasm. Lysosomal stress, such as that induced by lysosomotropic agents, can lead to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosome function and autophagy.[11][12] It is plausible that this compound treatment could induce a compensatory TFEB activation in response to the lysosomal dysfunction it causes.

Caption: this compound's primary effect is lysosomal disruption, leading to a block in autophagic degradation.

Experimental Protocols

To assess the impact of this compound on host cell autophagy, a combination of the following experimental protocols is recommended.

Western Blot Analysis of LC3 and p62

This is a standard method to quantify the levels of key autophagy-related proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs, or a cell line relevant to the research question) at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62. A loading control (e.g., GAPDH or β-actin) must be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of LC3-II to a loading control is typically reported.

Caption: A streamlined workflow for analyzing autophagy markers via Western blot.

Autophagic Flux Assay

This assay is crucial to distinguish between an induction of autophagy and a block in the pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells as described above. For each this compound concentration, have two sets of wells.

-

Inhibitor Treatment: Treat one set of wells with this compound alone and the other set with this compound in combination with a late-stage autophagy inhibitor like bafilomycin A1 (100 nM) or chloroquine (50 µM) for the last 2-4 hours of the this compound treatment period.

-

Western Blot Analysis: Perform Western blot analysis for LC3-II as described in section 4.1.

-

Interpretation: If this compound induces autophagy, there will be a significant increase in LC3-II levels in the presence of bafilomycin A1 compared to this compound alone. If this compound blocks autophagic flux, there will be no significant difference in LC3-II levels between the this compound-only and the this compound + bafilomycin A1 treated cells, as the pathway is already inhibited at the same stage.

Caption: Logic diagram for interpreting autophagic flux assay results.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes.

Methodology:

-

Cell Culture and Transfection: Plate cells on glass coverslips. If a stable cell line expressing GFP-LC3 or a similar fluorescently tagged LC3 is not available, transiently transfect the cells with a GFP-LC3 plasmid.

-

Treatment: Treat the cells with this compound as described previously.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.

Conclusion

This compound's primary and well-documented effect on host cell autophagy is the inhibition of autophagic flux due to its lysosomotropic properties. This leads to the accumulation of autophagosomes and autophagic substrates. While this blockade of the terminal stage of autophagy is the most prominent effect, potential secondary effects on upstream signaling pathways such as mTOR and TFEB cannot be entirely ruled out and warrant further investigation. For drug development professionals, understanding this mechanism is crucial, as the modulation of autophagy can have significant implications for viral replication, immune signaling, and overall cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate relationship between this compound and the host cell's autophagic machinery.

References

- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

Tilorone's Dual Antiviral Mechanism: A Technical Guide to its Impact on Viral Entry and Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antiviral compound tilorone, focusing on its mechanisms of action that interfere with viral entry and the subsequent replication cycle. This compound, a synthetic small molecule, exhibits broad-spectrum antiviral activity through two primary modes: the induction of a robust interferon response and the disruption of viral entry via its lysosomotropic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Dual Mechanisms of Antiviral Action

This compound's efficacy against a range of viruses stems from its ability to act on both host- and virus-centric pathways.

1.1. Induction of the Interferon Response: this compound is a potent inducer of type I and type III interferons (IFNs), critical cytokines in the innate immune response to viral infections.[1][2][3] The proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway.[1][4] RIG-I is a cytoplasmic pattern recognition receptor that detects viral RNA, initiating a signaling cascade that leads to the production of interferons.[1][5][6] The antiviral state induced by interferons involves the upregulation of numerous interferon-stimulated genes (ISGs) that inhibit various stages of the viral replication cycle. The antiviral activity of this compound is significantly diminished in interferon-deficient cell lines, highlighting the critical role of this pathway.[1][3]

1.2. Lysosomotropic Activity and Inhibition of Viral Entry: this compound is a cationic amphiphilic drug that accumulates in acidic intracellular compartments, primarily lysosomes.[1][7] This accumulation leads to an increase in the lysosomal pH.[1][7] Many enveloped viruses rely on a low pH environment within endosomes and lysosomes to trigger conformational changes in their surface glycoproteins, which is a prerequisite for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By neutralizing the acidic environment of these organelles, this compound can effectively block the entry of such pH-dependent viruses.[1]

Quantitative Assessment of Antiviral Efficacy

The in vitro potency of this compound has been evaluated against a variety of viruses. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

| Virus | Strain | Genus | Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Chikungunya Virus (CHIKV) | S27 (VR-67) | Alphavirus | +ssRNA | Vero 76 | 4.2 | 32 | 7.6 | [8] |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | EMC | Betacoronavirus | +ssRNA | Vero 76 | 3.7 | 36 | 9.7 | [8][9] |

| Ebola Virus (EBOV) | Ebolavirus | -ssRNA | HeLa | 0.23 | >12 | >52 | [1][3] | |

| Venezuelan Equine Encephalitis Virus (VEEV) | Alphavirus | +ssRNA | N/A | 18 | N/A | N/A | [1] | |

| Zika Virus (ZIKV) | Flavivirus | +ssRNA | N/A | 5.2 | N/A | N/A | [1] | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | N/A | Bandavirus | -ssRNA | Huh7 | 0.42 ± 0.02 | ~10 | ~23.81 | [10] |

| Rift Valley Fever Virus (RVFV) | MP-12 | Phlebovirus | -ssRNA | Vero CCL81 | 0.67 | >100 | >149 | |

| Rift Valley Fever Virus (RVFV) | MP-12 | Phlebovirus | -ssRNA | A549 | 1.41 | >100 | >70 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Virus | Mouse Model | This compound Dose | Administration Route | Outcome | Reference(s) |

| Ebola Virus (maEBOV) | BALB/c | 25 and 50 mg/kg/day | Intraperitoneal | 90% survival | [3][11] |

| Ebola Virus (maEBOV) | BALB/c | 30 mg/kg/day | Intraperitoneal | 100% survival when dosed at 2 or 24 h post-infection | [3] |

| Rift Valley Fever Virus (ZH501) | BALB/c | 30 mg/kg/day | Intraperitoneal | 80% survival when administered immediately after infection | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | ICR suckling mice | 20 mg/kg | Intracranial | 94.73% protection from lethal challenge | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity Assessment

3.1.1. Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.[7]

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, Huh7) in 96-well plates to achieve a near-confluent monolayer on the day of the experiment.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.[1]

-

Infection: Infect the cell monolayers with a multiplicity of infection (MOI) of the virus that is sufficient to cause >80% CPE in the virus control wells within the desired incubation period.[1]

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of this compound. Include untreated infected (virus control) and uninfected (cell control) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Remove the medium and stain the remaining viable cells with a dye such as neutral red or crystal violet.[7] After an incubation period, the dye is eluted, and the absorbance is read on a spectrophotometer.

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

3.1.2. Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.[12]

-

Cell Seeding: Plate host cells in 6- or 12-well plates to form a confluent monolayer.[12]

-